3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Description
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNCWXVVPGKOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thiosemicarbazides with brominated aromatic acids under acidic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives, including 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Catalysts like palladium and solvents like toluene are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA replication in cancer cells, thereby preventing their proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide): A known glutaminase inhibitor with anticancer properties
Uniqueness
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the bromo and ethyl groups enhances its reactivity and potential therapeutic applications compared to other thiadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
